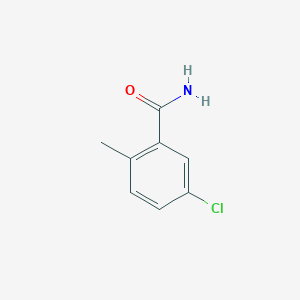

5-Chloro-2-methylbenzamide

Description

5-Chloro-2-methylbenzamide (CAS: 1601-98-5) is a benzamide derivative featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring. Benzamides are characterized by their amide functional group (-CONH₂) directly attached to an aromatic ring, which confers hydrogen-bonding capability and influences solubility and biological activity. Its molecular formula is C₈H₈ClNO, with a molecular weight of 169.61 g/mol .

Properties

IUPAC Name |

5-chloro-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBZFVCIKUIIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-methylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloro-2-methylbenzoic acid with ammonia or an amine under suitable conditions to form the corresponding amide . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation Reactions: Products include 5-chloro-2-methylbenzoic acid.

Reduction Reactions: Products include 5-chloro-2-methylbenzylamine.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2-methylbenzamide (C8H8ClNO) is characterized by its amide functional group and a chloro substituent on the aromatic ring. The presence of the chlorine atom enhances its reactivity, making it suitable for various chemical transformations. Its molecular structure can be represented as follows:

- Molecular Formula : C8H8ClNO

- Molecular Weight : 171.61 g/mol

- Melting Point : 65-67 °C

Medicinal Chemistry

Pharmaceutical Applications

this compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Research indicates that benzamide derivatives exhibit notable antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively, suggesting that this compound may possess similar activity .

Case Study: Gastrokinetic Agents

A relevant study explored novel benzamides, including derivatives of this compound, as gastrokinetic agents. These compounds were synthesized and evaluated for their efficacy in enhancing gastrointestinal motility. The structure-activity relationship (SAR) analysis revealed that specific modifications to the benzamide framework significantly influenced their pharmacological properties .

Synthetic Applications

C-H Activation Reactions

Recent advancements in synthetic methodologies highlight the role of this compound in C-H activation reactions. These reactions are crucial for the functionalization of aromatic compounds, allowing for the selective introduction of new functional groups. A study demonstrated the palladium-catalyzed benzylic C-H alkylation involving this compound, which resulted in high yields of desired products .

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzylic C-H Alkylation | Pd(OAc)2 | 14 | |

| C-H Arylation | Rh(I) | Not Specified |

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing polymers with specific thermal and mechanical properties. The incorporation of such amide derivatives into polymer matrices can enhance their stability and performance under varying conditions.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polyamide formulations results in improved thermal resistance compared to traditional polyamides. This property is particularly beneficial for applications requiring materials that can withstand higher temperatures without degradation.

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it a candidate for developing agrochemicals, particularly pesticides. Benzamide derivatives have been reported to exhibit acaricidal activities, indicating potential use in agricultural pest control .

Mechanism of Action

The mechanism of action of 5-chloro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural features, physical properties, and applications of 5-Chloro-2-methylbenzamide with related compounds:

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Hydrogen Bonding : The amide group in benzamides (e.g., this compound) enables stronger intermolecular hydrogen bonding than benzoxazoles (e.g., 5-Chloro-2-methylbenzoxazole), leading to higher melting points in benzamides .

Biological Activity

5-Chloro-2-methylbenzamide, a compound with the chemical formula CHClNO, has garnered attention for its potential biological activities. This article synthesizes various research findings related to its biological properties, mechanisms of action, and applications.

Chemical Structure and Properties

The compound features a chloro group at the 5-position and a methyl group at the 2-position of a benzamide structure. Its molecular characteristics are critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 171.61 g/mol |

| Melting Point | 75-78 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study evaluating various benzamide derivatives found that certain modifications led to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the presence of halogen atoms significantly contributes to the antimicrobial potency .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. A case study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is required to elucidate the specific pathways involved .

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects of this compound. In animal models, it has been shown to reduce neuroinflammation and oxidative stress markers, which are implicated in neurodegenerative diseases. These findings indicate a promising avenue for further exploration in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Study : A series of experiments evaluated the antimicrobial effectiveness of various benzamide derivatives, including this compound. The results showed that modifications at the aromatic ring could enhance activity against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Analysis : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.

- Neuroprotection Research : A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, indicating its potential therapeutic application in neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound derivatives typically involves coupling reactions between substituted benzoic acids and amines. For example, benzamide derivatives can be synthesized via activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂), followed by reaction with amines under inert conditions . Optimizing reaction time, temperature (e.g., 80°C for 4 hours in THF/MeOH/H₂O mixtures), and stoichiometry of reagents improves yield . Purity can be verified using TLC and recrystallization from ethanol or dichloromethane.

Q. How can researchers validate the structural integrity of this compound derivatives when analytical data are limited?

For compounds lacking vendor-provided analytical data (e.g., early-discovery compounds from Sigma-Aldrich ), researchers should perform:

- 1H/13C NMR spectroscopy to confirm substituent positions and amide bond formation.

- IR spectroscopy to identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹ for benzamides) .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with synthetic intermediates (e.g., boronic acid derivatives ) can further validate structural assignments.

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound derivatives?

Standard protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition assays using crystal violet staining, particularly for derivatives targeting bacterial adhesion .

Advanced Research Questions

Q. How can contradictory binding affinity data for this compound analogs at dopamine D2 and serotonin 5-HT3 receptors be resolved?

Discrepancies in receptor binding (e.g., dual D2/5-HT3 antagonism ) may arise from:

- Receptor isoform variability : Use isoform-specific transfected cell lines (e.g., CHO-K1 cells expressing human D2 vs. 5-HT3 receptors).

- Radioligand competition assays with [³H]spiperone (D2) and [³H]GR65630 (5-HT3) to measure IC₅₀ values under standardized conditions.

- Molecular docking studies to analyze steric clashes or hydrogen-bonding differences in binding pockets .

Q. What strategies can improve the metabolic stability of this compound derivatives in preclinical pharmacokinetic studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask the amide group with enzymatically cleavable moieties (e.g., acetyl esters).

- In vitro microsomal stability assays using liver S9 fractions to identify metabolic hotspots .

Q. How should researchers address conflicting results in SAR studies of this compound antitumor activity?

Contradictions in structure-activity relationships (SAR) may stem from:

- Cell line heterogeneity : Test derivatives across multiple cancer models (e.g., MCF-7 breast cancer vs. HepG2 liver cancer ).

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to isolate target-specific pathways.

- 3D-QSAR modeling to correlate electronic/steric parameters (e.g., Hammett σ values) with bioactivity .

Q. What methodologies are recommended for analyzing the role of this compound derivatives in biofilm disruption?

Advanced approaches include:

- Confocal microscopy with LIVE/DEAD staining to visualize biofilm architecture disruption.

- Transcriptomic profiling (RNA-seq) to identify downregulated biofilm-associated genes (e.g., algD in P. aeruginosa) .

- Synergy testing with conventional antibiotics (e.g., ciprofloxacin) using checkerboard assays.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.